molecular formula C2H5NaO4S B1632288 Acetaldehyde sodium bisulfite CAS No. 918-04-7

Acetaldehyde sodium bisulfite

Cat. No.: B1632288
CAS No.: 918-04-7
M. Wt: 148.12 g/mol
InChI Key: CZDZQGXAHZVGPL-UHFFFAOYSA-M
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Description

Acetaldehyde sodium bisulfite is a chemical compound formed by the addition of sodium bisulfite to acetaldehyde. This compound is known for its stability and solubility in water, making it useful in various chemical processes. It is often used in organic synthesis and as an intermediate in the production of other chemicals.

Mechanism of Action

Target of Action

Acetaldehyde sodium bisulfite primarily targets the carbonyl group in aldehydes . The carbonyl carbon is electron-poor and acts as an electrophile, making it a great target for attack by an electron-rich nucleophilic group .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition reaction . In this reaction, the nucleophile (sodium bisulfite) attacks the slightly positive carbon center of the carbonyl group . This results in the formation of a crystalline solid known as this compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the indole-3-pyruvate pathway . In this pathway, tryptophan is first converted to indole-3-pyruvate, which is then converted to indole-3-acetaldehyde (IAAld/IAD) via the action of pyruvate decarboxylase .

Pharmacokinetics

The compound is known to be awater-soluble crystalline solid , which suggests that it may have good bioavailability. Its molecular weight is 148.11 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a crystalline solid . This solid can reductively alkylate in a direct fashion with a variety of amines, using 2-picoline borane as the reducing agent and a protic solvent (MeOH) . This method has been successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of cations like iron, copper, or manganese in the environment can accelerate the oxidation rate of sulfite . Additionally, the compound’s action may be affected by the pH of the environment, as sodium bisulfite dissociates in water to form various ions and sulfur dioxide, a gas .

Biochemical Analysis

Biochemical Properties

Acetaldehyde sodium bisulfite is known to interact with a variety of enzymes, proteins, and other biomolecules. It forms adducts with aldehydes and certain cyclic ketones, resulting in α-hydroxy sulfonic acids . This reaction is useful for the separation and purification of aldehydes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It adds reversibly to aldehydes and a few ketones to give bisulfite addition products . This reaction can be reversed by adding either

or - OH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been used to neutralize acetaldehyde spills before cleanup .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the metabolism of ethanol, where it is converted to acetaldehyde, a process catalyzed by alcohol dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde sodium bisulfite is prepared by the reaction of acetaldehyde with sodium bisulfite in an aqueous solution. The reaction proceeds as follows:

CH3CHO+NaHSO3CH3CH(OH)SO3Na\text{CH}_3\text{CHO} + \text{NaHSO}_3 \rightarrow \text{CH}_3\text{CH(OH)SO}_3\text{Na} CH3​CHO+NaHSO3​→CH3​CH(OH)SO3​Na

This reaction is typically carried out at room temperature with vigorous stirring to ensure complete reaction. The product is then isolated by filtration and can be purified by recrystallization from water.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of acetaldehyde to a solution of sodium bisulfite. The reaction is carried out in large reactors with efficient mixing to ensure uniformity. The product is then separated and purified using standard industrial techniques such as filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde sodium bisulfite undergoes several types of chemical reactions, including:

    Addition Reactions: The compound can participate in addition reactions with various nucleophiles, forming new carbon-sulfur bonds.

    Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.

    Reduction Reactions: Under certain conditions, it can be reduced back to acetaldehyde and sodium bisulfite.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Major Products Formed:

    Sulfonic Acids: Oxidation of this compound leads to the formation of sulfonic acids.

    Acetaldehyde: Reduction reactions can regenerate acetaldehyde from the bisulfite adduct.

Scientific Research Applications

Acetaldehyde sodium bisulfite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is used in the study of enzyme mechanisms and as a model compound for studying aldehyde reactivity.

    Industry: this compound is used in the production of various chemicals, including dyes, fragrances, and flavoring agents.

Comparison with Similar Compounds

    Formaldehyde Sodium Bisulfite: Similar to acetaldehyde sodium bisulfite, this compound is formed by the addition of sodium bisulfite to formaldehyde.

    Benzaldehyde Sodium Bisulfite: This compound is formed by the addition of sodium bisulfite to benzaldehyde and is used in similar applications.

Uniqueness: this compound is unique in its stability and solubility in water, making it particularly useful in aqueous reactions. Its ability to form stable adducts with aldehydes and ketones makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

sodium;1-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZQGXAHZVGPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027332
Record name Ethanesulfonic acid, 1-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918-04-7
Record name Acetaldehyde sodium bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 1-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-hydroxyethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETALDEHYDE SODIUM BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL8Z7BKWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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